molecular formula C9H16ClNO B2864312 (4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride CAS No. 2411179-37-6

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride

Cat. No. B2864312
M. Wt: 189.68
InChI Key: CTAKIRYITJOZPG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been shown to be effective in treating pain in animal models. AH-7921 has also been found to have a high affinity for the μ-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl.

Scientific Research Applications

Efficient Synthetic Routes

One study discusses the efficient preparation of substituted tetrahydroquinolines and octahydroacridine derivatives, highlighting a method that could potentially involve compounds similar to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" as intermediates or targets for synthesis. This research could provide insights into synthetic pathways that enhance the production of complex isoquinoline derivatives (D. Sielemann, R. Keuper, N. Risch, 1999).

Antipsychotic Drug Design

Another pivotal study delineates a dopamine receptor model and its application in the design of a new class of rigid pyrrolo[2,3-g]isoquinoline antipsychotics. This research elucidates the stereospecific activity of a compound closely related to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride", underlining its potential utility in developing antipsychotic medications with enhanced specificity and efficacy (G. Olson et al., 1981).

Green Chemistry Applications

A study presents a green and simple method for synthesizing 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines, using a reaction that might be relevant for derivatives of "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride". This showcases the compound's relevance in environmentally friendly synthetic processes (S. A. Abdelmohsen, Y. A. El-Ossaily, 2015).

Metal Ion Binding and Bioavailability

Research into the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes offers insights into the bioavailability and toxicity of metal complexes. This could indicate the utility of "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" in studies related to metal ion binding and its effects on biological systems (Sibylle Kaiser, B. Escher, 2006).

Anticancer and Antimicrobial Agents

Another area of application is in the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles as anti-cancer agents, where derivatives similar to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" could play a critical role in the development of new oncological treatments (Shengjiao Yan et al., 2013).

properties

IUPAC Name

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJESIBEJMUPH-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC[C@H]2C(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride

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